

# 1-Chloro-4-phenyl-3-buten-2-one chemical properties

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## Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

Cat. No.: B8616359

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An In-depth Technical Guide on the Chemical Properties of **1-Chloro-4-phenyl-3-buten-2-one**

Disclaimer: Initial searches for "**1-Chloro-4-phenyl-3-buten-2-one**" yielded ambiguous results, with greater availability of data for the isomeric compound 3-Chloro-4-phenyl-3-butene-2-one. This guide will focus on the latter, providing a comprehensive overview of its chemical properties, alongside comparative data for its parent compound, 4-Phenyl-3-buten-2-one, to offer a thorough understanding for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 3-Chloro-4-phenyl-3-butene-2-one and its parent compound, 4-Phenyl-3-buten-2-one. The data has been compiled from various sources and is presented for easy comparison.

### 3-Chloro-4-phenyl-3-butene-2-one

Quantitative data for 3-Chloro-4-phenyl-3-butene-2-one is sparse in publicly available literature. The following table presents the available information.

Property	Value	Source
CAS Number	53973-14-1	[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClO	[1]
Molecular Weight	180.63 g/mol	[1]
IUPAC Name	3-chloro-4-phenylbut-3-en-2-one	[1]

## 4-Phenyl-3-buten-2-one (Benzalacetone)

As a widely studied compound, more extensive data is available for 4-Phenyl-3-buten-2-one.

Property	Value	Source
CAS Number	122-57-6	[2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[2]
Molecular Weight	146.19 g/mol	[3]
Melting Point	39-42 °C	[2]
Boiling Point	260-262 °C	[2][3]
Flash Point	123 °C (closed cup)	[4]
Vapor Pressure	0.01 mmHg (25 °C)	
Solubility in Water	1.3 g/L (20 °C)	[3]
Solubility in Organic Solvents	Freely soluble in alcohol, benzene, chloroform, and diethyl ether. Very slightly soluble in petroleum ether.	[2]
Appearance	Colorless to yellowish-green solid	[5]
Odor	Characteristic, coumarin-like	[5]

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of the subject compounds.

### Synthesis of 4-Phenyl-3-buten-2-one (Claisen-Schmidt Condensation)

A common method for the synthesis of 4-Phenyl-3-buten-2-one is the Claisen-Schmidt condensation of benzaldehyde with acetone.

Procedure:

- In a flask equipped with a stirrer and a thermometer, combine 10 ml of freshly distilled benzaldehyde and 20 ml of acetone. A significant excess of acetone is used to minimize the formation of the dibenzalacetone byproduct.
- The flask is maintained in a cold-water bath.
- Slowly add 2.5 ml of a 10% sodium hydroxide solution dropwise while stirring, ensuring the temperature of the reaction mixture does not exceed 30 °C.
- After the addition is complete, continue stirring the mixture for 2 hours at room temperature.
- The reaction mixture can then be worked up by neutralization and extraction to isolate the product.

### Proposed Synthesis of 3-Chloro-4-phenyl-3-butene-2-one

A direct synthesis protocol for 3-Chloro-4-phenyl-3-butene-2-one is not readily available. However, a plausible route can be adapted from the synthesis of the structurally similar compound, (E)-4-(3-Chloro-4-cyclohexyl-phenyl)-3-butene-2-one.[6] This proposed method involves the condensation of 3-chlorobenzaldehyde with acetone.

Proposed Procedure:

- Charge a three-necked flask equipped with a stirrer, dropping funnel, and internal thermometer with 1.0 mol of 3-chlorobenzaldehyde, 60.3 mols of acetone, and 200 ml of methanol.
- While vigorously stirring the mixture, add a solution of 0.05 mol of potassium hydroxide in 16 ml of water dropwise, maintaining an internal temperature of 20-25°C.
- Continue to stir the mixture for an additional 3 hours.
- Filter off any precipitated solid by-product.
- Neutralize the filtrate by the dropwise addition of glacial acetic acid and then concentrate it by evaporation under vacuum.
- The residue is then subjected to a liquid-liquid extraction with a mixture of water and ether.
- The ether phase is separated, dried over sodium sulfate, clarified with charcoal, and evaporated to yield the crude product.
- The crude product can be further purified by high vacuum distillation and recrystallization from methanol.

## Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize these compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to elucidate the structure. For 4-Phenyl-3-buten-2-one,  $^1\text{H}$  NMR spectra in methanol- $\text{d}_3$  show characteristic signals for the methyl group, the vinylic protons, and the aromatic protons.[\[7\]](#)  
[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. The IR spectrum of 3-Chloro-4-phenyl-3-butene-2-one shows characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

## Reactivity and Biological Activity

### Reactivity

Both 3-Chloro-4-phenyl-3-butene-2-one and 4-Phenyl-3-buten-2-one possess an  $\alpha,\beta$ -unsaturated ketone functional group, which is a key determinant of their reactivity. This enone system has two electrophilic sites: the carbonyl carbon and the  $\beta$ -carbon. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond. The presence of the chloro group in 3-Chloro-4-phenyl-3-butene-2-one is expected to influence the electron density of the double bond and potentially affect its reactivity in addition reactions.

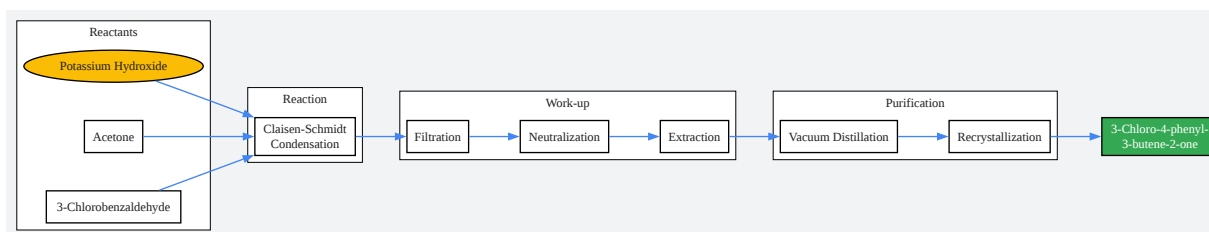
4-Phenyl-3-buten-2-one is utilized in organic synthesis as a building block for various reactions, including condensation reactions, cycloadditions, Michael additions, and Grignard reactions.<sup>[5]</sup>

### Biological Activity

While no specific biological activity has been reported for 3-Chloro-4-phenyl-3-butene-2-one, its parent compound, 4-Phenyl-3-buten-2-one, has been investigated for several biological activities. It is a known substrate for glutathione S-transferases.<sup>[2]</sup> Additionally, it has been identified as a metabolite of the gram-negative entomopathogenic bacterium *Xenorhabdus nematophila* and acts as an inhibitor of the enzyme phospholipase A2 (PLA2).<sup>[2][9]</sup> Some studies have also suggested that it can act as an immunosuppressant.<sup>[2]</sup>

## Visualizations

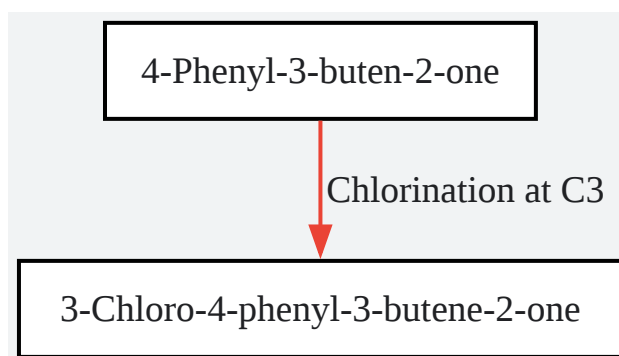
### Proposed Synthesis Workflow for 3-Chloro-4-phenyl-3-butene-2-one



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Caption: Proposed experimental workflow for the synthesis of 3-Chloro-4-phenyl-3-butene-2-one.

## Structural Relationship



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